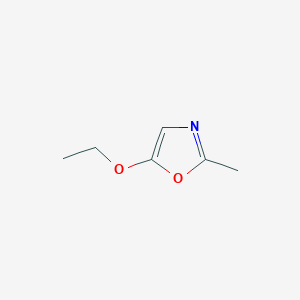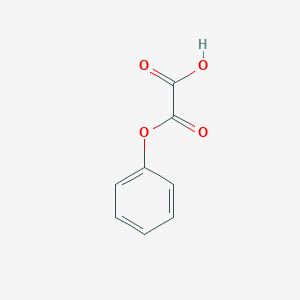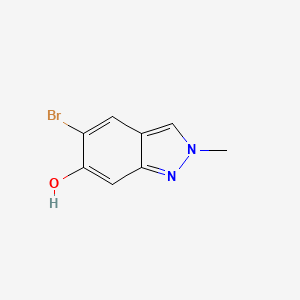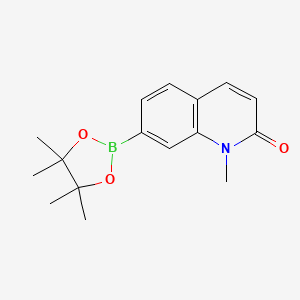
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Quinolinone is a complex organic compound with a unique structure that includes a quinolinone core and a boronate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Quinolinone typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a series of reactions starting from aniline derivatives. Common methods include the Skraup synthesis or the Doebner-Miller reaction.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a palladium-catalyzed borylation reaction. This involves the use of bis(pinacolato)diboron as the boron source and a suitable palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry.
科学研究应用
1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Quinolinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: Used in the development of advanced materials, including polymers and electronic materials.
作用机制
The mechanism of action of 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Quinolinone depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The boronate ester group can also participate in reversible covalent interactions with diols, which is useful in the design of sensors and probes.
相似化合物的比较
Similar Compounds
1-methyl-2(1H)-Quinolinone: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
7-bromo-1-methyl-2(1H)-Quinolinone: Contains a bromine atom instead of the boronate ester group, which affects its reactivity and applications.
1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Isoquinolinone: Similar structure but with an isoquinolinone core, leading to different chemical properties and applications.
Uniqueness
The presence of the boronate ester group in 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Quinolinone makes it particularly useful in cross-coupling reactions, allowing for the formation of complex molecules with high precision. This sets it apart from other similar compounds and highlights its importance in synthetic chemistry.
属性
分子式 |
C16H20BNO3 |
|---|---|
分子量 |
285.1 g/mol |
IUPAC 名称 |
1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-one |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-8-6-11-7-9-14(19)18(5)13(11)10-12/h6-10H,1-5H3 |
InChI 键 |
GFGXDXXWBLKPGI-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=O)N3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


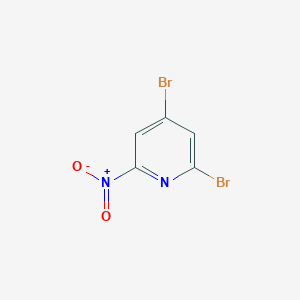
![2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one](/img/structure/B13925250.png)
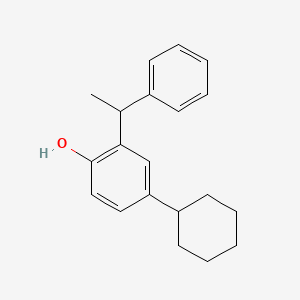
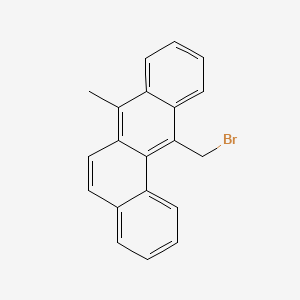
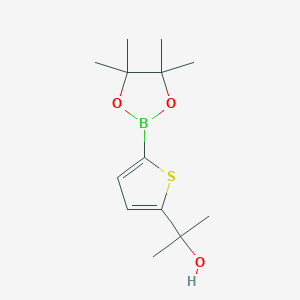
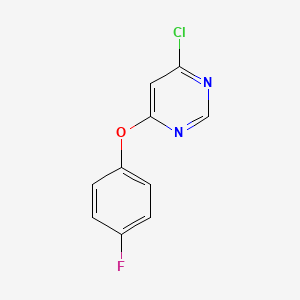
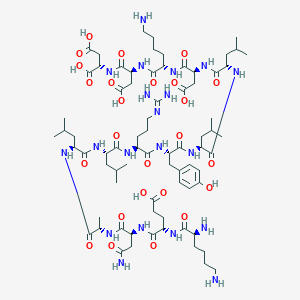
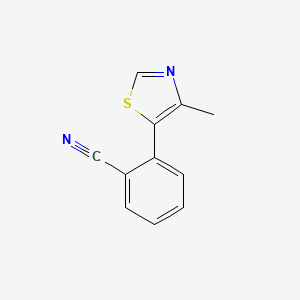
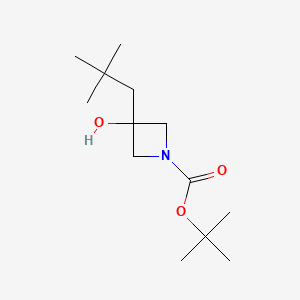
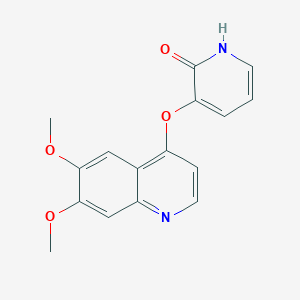
![4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B13925294.png)
